N-[3-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-4,7-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C20H21N3O4/c1-12(24)21-13-6-5-7-14(10-13)22-20(25)16-11-15-17(26-3)8-9-18(27-4)19(15)23(16)2/h5-11H,1-4H3,(H,21,24)(H,22,25) |
InChI Key |
IIVYNXKJBVBKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3N2C)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the acetylamino and dimethoxy groups. The final step involves the formation of the carboxamide group.
Indole Core Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Acetylamino Group: The acetylamino group can be introduced through acetylation of an amino group using acetic anhydride.
Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation of hydroxyl groups using methyl iodide in the presence of a base.
Formation of Carboxamide Group: The carboxamide group can be formed by reacting the carboxylic acid derivative of the indole with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups like halides or hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, hydroxyl groups
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Target Compound :
Analogous Compounds :
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (, Compound 3):
- Indole Core : 5-Fluoro substitution.
- Carboxamide Substituent : 4-Benzoylphenyl.
- Molecular Weight : 358.36 g/mol.
- Key Properties : Higher lipophilicity due to the benzoyl group; reduced electron density compared to methoxy groups .
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (, Compound 4):
- Indole Core : 5-Fluoro substitution.
- Carboxamide Substituent : 2-(4-Methylbenzoyl)phenyl.
- Molecular Weight : 372.39 g/mol.
- Key Properties : Steric hindrance from the ortho-substituted benzoyl group may limit receptor binding flexibility .
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide ():
- Indole Core : 4,7-Dimethoxy, 1-methyl (identical to target compound).
- Carboxamide Substituent : 2-(3,4-Dimethoxyphenyl)ethyl.
- Molecular Weight : 398.5 g/mol.
- Key Properties : Ethyl linker enhances conformational flexibility; dimethoxyphenyl group may improve solubility .
N-(2-{[4-(1H-Indol-3-yl)butanoyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide (): Indole Core: 4,7-Dimethoxy (unmethylated at 1-position). Carboxamide Substituent: Butanoyl-aminoethyl with indol-3-yl group. Molecular Weight: 448.5 g/mol.
Pharmacological Implications
- Steric Effects : The 1-methyl group reduces conformational flexibility of the indole core, possibly increasing selectivity for MCHR1 over other receptors .
- Acetylamino Linker: The 3-(acetylamino)phenyl group introduces hydrogen-bonding capability, a feature absent in benzoyl-substituted analogs (), which may enhance target affinity .
Biological Activity
N-[3-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 367.4 g/mol. The structure features an indole moiety, which is known for its presence in various natural products and pharmaceuticals, and an acetylamino group that may enhance solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₄ |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 1351698-09-3 |
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : The indole framework is associated with anticancer properties. Studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
- Antimicrobial Properties : The acetylamino group enhances the compound's ability to penetrate microbial membranes, potentially leading to antimicrobial activity.
- Enzyme Inhibition : Preliminary studies show that this compound may act as an inhibitor of certain enzymes, including cholinesterases, which are involved in neurotransmission.
In Vitro Studies
In vitro studies have demonstrated the compound's potential effectiveness against various biological targets:
- Cholinesterase Inhibition : The compound was tested for its inhibitory effects on human recombinant acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Results indicated a significant inhibition with IC50 values comparable to known inhibitors.
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 0.440 |
| BuChE | 4.200 |
These findings suggest that this compound could be explored further as a therapeutic agent in neurodegenerative diseases where cholinesterase inhibition is beneficial.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects at micromolar concentrations. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against a panel of bacterial strains. It demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
